molecular formula C9H9NaO3 B12645432 Sodium (S)-3-phenyllactate CAS No. 57618-25-4

Sodium (S)-3-phenyllactate

Cat. No.: B12645432
CAS No.: 57618-25-4
M. Wt: 188.16 g/mol
InChI Key: DVSAFLNBVQKEKE-QRPNPIFTSA-M
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Description

Significance of Chirality in Biological Systems and Chemical Synthesis

Chirality, a geometric property where a molecule is non-superimposable on its mirror image, is a fundamental concept in biology and chemistry. the-innovation.orgwikipedia.org These non-superimposable mirror images are known as enantiomers. wikipedia.org While enantiomers share the same chemical formula and physical properties in an achiral environment, their interactions with other chiral molecules can differ significantly. wikipedia.org

In Biological Systems:

Biological systems are inherently chiral, often exhibiting a preference for one enantiomer over the other. numberanalytics.comnumberanalytics.com This phenomenon, known as stereospecificity, is evident in various biological processes:

Amino Acids and Sugars: Life is built upon chiral molecules. For instance, amino acids are predominantly found in the L-configuration, while carbohydrates are typically in the D-configuration. the-innovation.org

Enzyme-Substrate Interactions: Enzymes, being chiral themselves, often interact with only one enantiomer of a substrate. numberanalytics.comstudysmarter.co.uk The wrong enantiomer may not bind to the enzyme or could even act as an inhibitor. numberanalytics.com

Drug-Receptor Interactions: The efficacy and safety of many pharmaceutical drugs are dependent on their chirality. numberanalytics.comstudysmarter.co.uk One enantiomer of a drug may produce the desired therapeutic effect, while the other could be inactive or even toxic. the-innovation.orgnumberanalytics.com The infamous example of thalidomide, where one enantiomer was therapeutic and the other caused severe birth defects, underscores the critical importance of chirality in medicine. numberanalytics.com

In Chemical Synthesis:

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven the development of chiral synthesis, also known as asymmetric synthesis. This field of chemistry focuses on methods that favor the formation of a specific enantiomer. chiralpedia.com Key approaches in chiral synthesis include:

Chiral Pool Synthesis: This method utilizes readily available, inexpensive chiral starting materials from nature, such as amino acids and sugars, to synthesize the target chiral molecule. rsc.org

Chiral Auxiliaries: A chiral auxiliary is a temporary chemical unit that is attached to a non-chiral starting material to guide the synthesis towards the desired stereochemical outcome.

Asymmetric Catalysis: This approach employs chiral catalysts to influence the stereochemistry of a reaction, often with high efficiency and selectivity.

Overview of (S)-3-Phenyllactate as a Chiral Building Block and Metabolite

(S)-3-Phenyllactate, with its defined stereochemistry, serves as a valuable component in both chemical and biological realms.

As a Chiral Building Block:

A chiral building block is a molecule with one or more chiral centers that can be used as a starting material or intermediate in the synthesis of more complex chiral molecules. (S)-3-Phenyllactic acid and its derivatives are recognized as useful chiral building blocks. cymitquimica.comcymitquimica.com For instance, D-(+)-3-Phenyllactic acid, the (R)-enantiomer, is utilized in the preparation of statine, a component of some protease inhibitors. thermofisher.kr The (S)-enantiomer is also considered a versatile precursor for synthesizing various biologically important pharmacophores. tandfonline.com

As a Metabolite:

(S)-3-Phenyllactic acid is an endogenous human metabolite, meaning it is naturally produced within the human body. hmdb.caebi.ac.uk It is a product of phenylalanine metabolism. hmdb.cahmdb.ca Under normal physiological conditions, phenylalanine is converted to tyrosine. However, in certain metabolic disorders like phenylketonuria (PKU), where the enzyme phenylalanine hydroxylase is deficient, phenylalanine is instead metabolized into phenylpyruvic acid, which is then converted to phenyllactic acid. hmdb.ca Consequently, elevated levels of phenyllactic acid in urine and blood can be an indicator of PKU. hmdb.cahmdb.ca

Recent research has also highlighted the physiological release of 3-phenyllactic acid from skeletal muscle during physical exercise in humans. medrxiv.org Studies have shown that both D- and L-isomers of phenyllactic acid can modulate inflammatory responses. medrxiv.org

Below is a table summarizing the key properties of Sodium (S)-3-phenyllactate:

PropertyValueSource
Chemical Formula C₉H₉NaO₃ nih.gov
Molecular Weight 188.16 g/mol nih.gov
CAS Number 57618-25-4 chemsrc.com
Appearance White crystalline powder ontosight.ai
Solubility Highly soluble in water ontosight.ai

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

57618-25-4

Molecular Formula

C9H9NaO3

Molecular Weight

188.16 g/mol

IUPAC Name

sodium;(2S)-2-hydroxy-3-phenylpropanoate

InChI

InChI=1S/C9H10O3.Na/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8,10H,6H2,(H,11,12);/q;+1/p-1/t8-;/m0./s1

InChI Key

DVSAFLNBVQKEKE-QRPNPIFTSA-M

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)[O-])O.[Na+]

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)[O-])O.[Na+]

Origin of Product

United States

Stereochemical Characterization and Enantiomeric Purity Assessment

Principles of Chirality and Enantiomerism in 3-Phenyllactate (B1230591)

At the heart of the stereochemistry of 3-phenyllactate is the concept of chirality. utexas.eduaklectures.com A molecule is chiral if it is non-superimposable on its mirror image. utexas.eduaklectures.com In the case of 3-phenyllactate, this property arises from the presence of a chiral center, which is a carbon atom bonded to four different groups. utexas.edu This central carbon atom in 3-phenyllactate is attached to a hydrogen atom, a hydroxyl group, a carboxyl group, and a benzyl (B1604629) group.

The presence of this single chiral center means that 3-phenyllactate can exist as two distinct stereoisomers, known as enantiomers. utexas.edu These enantiomers are mirror images of each other and are designated as (S)-3-phenyllactate and (R)-3-phenyllactate. While they share the same chemical formula and connectivity of atoms, they differ in their three-dimensional arrangement. This difference in spatial orientation is fundamental to their distinct biological activities. For instance, the D-enantiomer (which corresponds to the (R)-configuration) of phenyllactic acid has been noted to exhibit better antimicrobial activity than the L-enantiomer ((S)-configuration). nih.gov

The two enantiomers of 3-phenyllactate will rotate plane-polarized light in equal but opposite directions. A mixture containing equal amounts of both enantiomers is called a racemic mixture and is optically inactive. libretexts.org The specific rotation of a pure enantiomer is a characteristic physical property.

Advanced Analytical Techniques for Enantiomeric Resolution

To distinguish and quantify the individual enantiomers of 3-phenyllactate, specialized analytical techniques are required. These methods are designed to differentiate between the subtle stereochemical differences of the enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) Methodologies

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of 3-phenyllactate enantiomers. nih.govresearchgate.net This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

Several studies have detailed successful HPLC methods for resolving 3-phenyllactate enantiomers. A common approach involves using a polysaccharide-based chiral stationary phase, such as cellulose (B213188) tris-(4-methyl benzoate), commercially available as Chiralcel OJ-H. researchgate.netresearchgate.net The mobile phase typically consists of a mixture of hexane (B92381) and isopropanol, often with additives like trifluoroacetic acid to improve peak shape and resolution. researchgate.netresearchgate.net Detection is commonly performed using a UV detector at a wavelength of around 210-261 nm. researchgate.net

Another HPLC approach involves using a chiral mobile phase additive. For example, hydroxypropyl-β-cyclodextrin can be added to the mobile phase to achieve baseline separation of 3-phenyllactic acid enantiomers on a standard C18 column. nih.govresearchgate.net The choice of chiral selector, mobile phase composition, and temperature are critical parameters that need to be optimized for effective separation. nih.gov

Table 1: Examples of Chiral HPLC Methods for 3-Phenyllactate Enantioseparation

Chiral Stationary Phase/AdditiveMobile PhaseDetectionReference
Chiralcel OJ-HHexane:Isopropanol (90:10) with 0.1% Trifluoroacetic AcidUV at 261 nm researchgate.net
Chirallica PST-4Not specified in abstractNot specified in abstract irb.hr
Hydroxypropyl-β-cyclodextrin (mobile phase additive) with C18 columnPhosphate buffer (pH 5.5)Not specified in abstract nih.gov
Chiralpak AD-HHexane:Isopropanol (90:10)Not specified in abstract

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Stereoisomer Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of 3-phenyllactate stereoisomers, often after derivatization to increase volatility. wiley.com In this method, the sample is first vaporized and then separated based on its boiling point and interaction with the stationary phase in the GC column. The separated components are then ionized and detected by the mass spectrometer, which provides information about the mass-to-charge ratio of the fragments, aiding in structural identification.

For chiral analysis, a chiral GC column is typically employed. Studies have utilized GC-MS to analyze the composition of honey extracts, where 3-phenyllactic acid is a significant component. irb.hrwiley.comresearchgate.net This technique allows for the identification and quantification of the enantiomers present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structural identity of 3-phenyllactate. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. researchgate.net For instance, the aromatic protons of the phenyl group typically appear around δ 7.3 ppm in the ¹H-NMR spectrum, while the methine proton adjacent to the hydroxyl group is observed around δ 4.2 ppm.

While standard NMR in an achiral solvent cannot distinguish between enantiomers, the use of chiral shift reagents can induce diastereomeric interactions, leading to separate signals for the enantiomers. libretexts.org This allows for the determination of enantiomeric purity. libretexts.org

Mass Spectrometry (MS) for Confirmation of Stereoisomer Identity

Mass spectrometry (MS) is a crucial technique for confirming the molecular weight and fragmentation pattern of 3-phenyllactate. wiley.comslu.se When coupled with a separation technique like GC or HPLC, it provides a high degree of confidence in the identification of the compound. While MS alone cannot typically differentiate between enantiomers, it is used in conjunction with chiral separation methods to confirm the identity of the separated stereoisomers. wiley.com

Optimization of Enantiomeric Excess in Synthesis and Isolation

Achieving a high enantiomeric excess (e.e.), which is a measure of the purity of one enantiomer over the other, is a critical goal in the synthesis and isolation of (S)-3-phenyllactate. Several strategies are employed to maximize the e.e.

One common approach is the enantioselective synthesis or resolution of a racemic mixture. researchgate.net Biocatalytic methods, utilizing enzymes like D-lactate dehydrogenase or lipases, have shown great promise in producing enantiomerically pure 3-phenyllactic acid. nih.govnih.gov For example, engineered E. coli cells expressing a specific D-lactate dehydrogenase have been used to convert sodium phenylpyruvate to D-phenyllactic acid with an enantiomeric excess of over 99.5%. nih.gov Similarly, recombinant E. coli co-expressing L-lactate dehydrogenase and glucose dehydrogenase have been used to produce L-phenyllactic acid with an enantiomeric excess of 99.7%. mdpi.comsemanticscholar.org

In isolation processes, such as the extraction of 3-phenyllactic acid from natural sources like honey, the initial enantiomeric excess can be high. For example, chiral analysis of thistle honey extracts revealed a high enantiomeric excess (>95%) of (–)-3-phenyllactic acid. irb.hrwiley.com

Optimization of reaction conditions is crucial for maximizing enantiomeric excess in biocatalytic processes. Factors such as pH, temperature, substrate concentration, and the choice of biocatalyst all play a significant role. nih.govmdpi.comsemanticscholar.orgtandfonline.com For instance, in the microbial production of S-PLA, the pH of the reaction mixture was found to influence the optical purity of the product. tandfonline.com

Biochemical Pathways and Microbial Metabolism of 3 Phenyllactate

Phenylalanine Catabolism and Phenyllactate Formation in Microorganisms

The primary pathway for 3-phenyllactate (B1230591) synthesis in many microorganisms begins with the breakdown of phenylalanine. frontiersin.org This process is a key part of the amino acid metabolism in these organisms. Two main biosynthetic pathways for phenyllactic acid (PLA) in lactic acid bacteria have been reviewed: the "de novo pathway" and the "core pathway". frontiersin.org The de novo pathway uses glucose as a precursor and does not involve an aminotransferase. frontiersin.org In contrast, the "core pathway" utilizes phenylalanine as the direct precursor. frontiersin.org

This core pathway involves a two-step conversion. First, phenylalanine undergoes transamination to form phenylpyruvic acid (PPA). frontiersin.org Subsequently, PPA is reduced to phenyllactic acid. frontiersin.org This metabolic route is significant in various fermented foods where these microorganisms are active.

In Pediococcus acidilactici, for instance, the aminotransferase Aat facilitates the deamination of phenylalanine to form PPA. nih.gov The central role of PPA is highlighted by the fact that its direct supplementation to microbial cultures can often lead to a significant increase in 3-phenyllactate production, bypassing the initial transamination step.

The final step in the biosynthesis of 3-phenyllactate is the reduction of phenylpyruvic acid. This reaction is catalyzed by lactate (B86563) dehydrogenase (LDH), an enzyme that facilitates the interconversion of pyruvate (B1213749) and lactate. nih.gov The reduction of the keto acid PPA by LDH yields the corresponding hydroxy acid, 3-phenyllactate. nih.gov

This reduction is often stereoselective, meaning that one stereoisomer (either (S)- or (R)-3-phenyllactate) is preferentially produced. The specific isomer formed depends on the type of lactate dehydrogenase present in the microorganism. For example, D-lactate dehydrogenase will reduce PPA to D-phenyllactic acid. nih.gov This stereospecificity is a key feature of the microbial production of 3-phenyllactate and is of significant interest for applications where a specific isomer is required.

Endogenous and Exogenous Sources of 3-Phenyllactate Isomers

3-Phenyllactate is found in various natural sources, arising from both endogenous metabolic processes within organisms and exogenous introduction through diet. In humans, it is considered a human metabolite. nih.gov

Exogenously, 3-phenyllactate is present in a variety of fermented foods and beverages, produced by the metabolic activity of microorganisms like lactic acid bacteria. researchgate.net It has also been identified in other natural products such as honey.

The different isomers of 3-phenyllactate can have distinct origins and biological activities. For instance, studies in chicks and rats have shown differential utilization of the D- and L-isomers of phenyllactic acid, with the L-isomer generally showing greater growth-promoting capacity when substituting for phenylalanine. nih.gov In these studies, D-phenyllactic acid had no growth-promoting activity for the rat. nih.gov

Metabolic Flux Analysis in Producing Organisms

Metabolic flux analysis (MFA) is a powerful tool used to quantify the rates of metabolic reactions within a cell, providing insights into the efficiency of biosynthetic pathways. creative-proteomics.com For microorganisms that produce 3-phenyllactate, MFA can help identify metabolic bottlenecks and guide genetic engineering strategies to enhance production.

In the context of 3-phenyllactate production in Escherichia coli, metabolic engineering efforts have focused on improving the metabolic flux of the synthesis pathway. nih.gov Phenylpyruvic acid is the primary precursor, and its intracellular concentration directly impacts the final yield of 3-phenyllactate. nih.gov The shikimate pathway, which is responsible for the natural production of aromatic amino acids like phenylalanine in E. coli, is a key target for optimization. nih.gov The initial rate-limiting step in this pathway is the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P). nih.gov By overexpressing crucial genes in this pathway and weakening competing pathways, the metabolic flux towards PPA and subsequently 3-phenyllactate can be significantly increased. nih.gov

OrganismEngineering StrategyKey Genes/Pathways TargetedOutcome
Escherichia coliOverexpression and pathway weakeningaroGfbr, pheAfbr (overexpressed); Tryptophan synthesis pathway (weakened)Increased metabolic flux towards phenyllactic acid

Enzymatic and Biocatalytic Synthesis of S 3 Phenyllactate

Whole-Cell Biotransformation Strategies

Whole-cell biotransformation leverages intact microbial cells as self-contained biocatalysts. This strategy is advantageous as it eliminates the need for costly and time-consuming enzyme purification and often provides a native cellular environment that includes inherent systems for cofactor regeneration, which is essential for the sustained activity of many enzymes.

Recombinant Microbial Systems for Enantioselective Production

The development of recombinant microbial systems, particularly using chassis organisms like Escherichia coli, has revolutionized the production of optically pure compounds. By introducing genes encoding specific enzymes into these hosts, researchers can construct microbial factories tailored for high-efficiency synthesis.

For the production of (S)-3-phenyllactate (L-phenyllactic acid), a novel recombinant E. coli strain was engineered to co-express L-lactate dehydrogenase (L-LDH) from Lactobacillus plantarum and glucose dehydrogenase (GDH) from Bacillus megaterium. This system facilitated the whole-cell biotransformation of phenylpyruvic acid (PPA) into chiral L-PLA with high stereoselectivity. In a fed-batch bioconversion process with intermittent feeding of PPA, this engineered strain achieved a yield of 103.8 mM L-PLA with an exceptional enantiomeric excess of 99.7%. Similarly, metabolic engineering strategies in E. coli have led to high-level production of phenyllactic acid, with one study achieving a yield of 52.89 ± 0.25 g/L in a 6 L fermenter after optimizing fermentation conditions.

Conversely, for the D-enantiomer, a novel NADH-dependent D-lactate dehydrogenase (LrLDH) was identified from Lactobacillus rossiae and expressed in E. coli. Under optimized conditions, this whole-cell biocatalyst completely converted 50 g/L of sodium phenylpyruvate into D-phenyllactic acid, achieving an enantiomeric excess greater than 99.5%.

Co-expression of Enzymes for Enhanced Yield and Stereoselectivity

A key strategy to improve the efficiency of whole-cell biocatalysis is the co-expression of multiple enzymes that work in concert. Typically, this involves a primary synthesis enzyme and one or more auxiliary enzymes that support its function, most notably by regenerating essential cofactors like NADH.

In the synthesis of (S)-3-phenyllactate, L-lactate dehydrogenase (L-LDH) catalyzes the reduction of phenylpyruvic acid (PPA). This reaction consumes the cofactor NADH, converting it to NAD+. To sustain the reaction, NADH must be continuously regenerated. A highly effective approach is to co-express a second enzyme, such as glucose dehydrogenase (GDH), which oxidizes glucose to gluconolactone, simultaneously reducing NAD+ back to NADH.

This coupled-enzyme system has been successfully implemented in recombinant E. coli. By co-expressing L-LDH from Lactobacillus plantarum and GDH from Bacillus megaterium, a robust oxidation/reduction cycle was established, enabling the continuous and enantioselective production of L-PLA. This one-pot biotransformation system is highly efficient, with one engineered strain achieving a productivity of 5.2 mM·h−1 per OD600 of whole cells. Likewise, a different study co-expressed L-phenylalanine oxidase and L-lactate dehydrogenase in E. coli to create a novel pathway for phenyllactic acid production from L-phenylalanine.

Table 1: Examples of Co-expression Systems for Phenyllactic Acid (PLA) Production

Target Product Host Organism Co-expressed Enzymes Substrate Result
L-PLA E. coli L-Lactate Dehydrogenase (L. plantarum), Glucose Dehydrogenase (B. megaterium) Phenylpyruvic Acid 103.8 mM yield, 99.7% ee
D-PLA E. coli D-Lactate Dehydrogenase (L. rossiae), Glucose Dehydrogenase (E. sibiricum) Sodium Phenylpyruvate 50 g/L converted, >99.5% ee
PLA E. coli L-Phenylalanine Oxidase, L-Lactate Dehydrogenase L-Phenylalanine 1.62 g/L yield, 28% conversion

Optimization of Bioconversion Parameters (e.g., pH, Substrate Concentration, Temperature, Cell Density)

The efficiency of whole-cell biotransformation is highly dependent on various physical and chemical parameters. Optimizing these conditions is crucial for maximizing product yield, conversion rates, and the economic viability of the process. Key parameters include pH, temperature, substrate concentration, and biocatalyst (cell) density.

Studies on the bioconversion of phenylpyruvic acid (PPA) to phenyllactic acid (PLA) using whole cells have identified optimal conditions through systematic investigation. For a process using Bacillus coagulans cells, the optimal pH and temperature were determined to be 6.5 and 50°C, respectively. The optimal PPA concentration was found to be 40 mM, with evidence of substrate inhibition at higher concentrations. The highest specific bioconversion rate was achieved with a cell density of 28 grams dry cell weight (DCW) per liter.

In another system using recombinant E. coli, optimal conditions for PLA production were identified as a pH of 7.5 and a temperature of 35°C, with a cell density of 24.5 g/L (CDW). These findings underscore the importance of tailoring reaction conditions to the specific microbial catalyst being used.

Table 2: Optimized Parameters for Whole-Cell Bioconversion to Phenyllactic Acid (PLA)

Microbial System Parameter Optimal Value
Bacillus coagulans SDM pH 6.5
Temperature 50°C
PPA Concentration 40 mM
Cell Density (DCW) 28 g/L
Recombinant E. coli pH 7.5
Temperature 35°C
L-Phe Concentration 6 g/L
Cell Density (CDW) 24.5 g/L

Isolated Enzyme Catalysis for Stereospecific Synthesis

Using isolated enzymes instead of whole cells offers several advantages, including higher reaction specificity, elimination of competing metabolic pathways, and simpler product purification. However, this approach requires enzyme purification and an external system for cofactor regeneration, which can add complexity and cost to the process.

Characterization of Novel Lactate (B86563) Dehydrogenases and Phenylpyruvate Reductases

The discovery and characterization of novel enzymes with high activity and stability are central to developing efficient biocatalytic processes. Lactate dehydrogenases (LDHs) are key enzymes that catalyze the reduction of phenylpyruvic acid (PPA) to phenyllactic acid (PLA). nih.gov

A novel D-lactate dehydrogenase (LrLDH) from Lactobacillus rossiae was cloned, expressed, and characterized. nih.gov The NADH-dependent enzyme was found to have a molecular weight of approximately 39 kDa. nih.gov It exhibited optimal activity at 40°C and a pH of 6.5. nih.gov Kinetic analysis for the substrate phenylpyruvic acid revealed a Vmax of 1.95 U/mg, a Km of 2.83 mM, and a catalytic efficiency (kcat/Km) of 4.34 mM⁻¹s⁻¹. nih.gov

Another study characterized the D-LDH from Pediococcus pentosaceus, which also produces D-3-phenyllactic acid from phenylpyruvate. nih.govtandfonline.com This enzyme showed optimal activity at a lower pH of 5.5 and a temperature of 45°C. nih.govtandfonline.com Its kinetic parameters for phenylpyruvate were determined to be a Km of 1.73 mmol/L and a catalytic efficiency of 100 (mmol/L)⁻¹s⁻¹. nih.govtandfonline.com

Researchers also investigated three distinct D-LDH enzymes from Sporolactobacillus inulinus. nih.gov Among them, D-LDH1 was identified as the most efficient for converting PPA to D-PLA, with highly favorable kinetic parameters: a Km of 0.36 mM and a kcat/Km of 1336.39 mM⁻¹s⁻¹. nih.gov

Table 3: Characterization of Lactate Dehydrogenases for Phenyllactic Acid Synthesis

Enzyme Source Optimal pH Optimal Temp. Substrate Km (mM) Catalytic Efficiency (kcat/Km)
Lactobacillus rossiae (LrLDH) 6.5 40°C Phenylpyruvic Acid 2.83 4.34 mM⁻¹s⁻¹
Pediococcus pentosaceus (D-LDH) 5.5 45°C Phenylpyruvate 1.73 100 (mmol/L)⁻¹s⁻¹
Sporolactobacillus inulinus (D-LDH1) N/A N/A Phenylpyruvic Acid 0.36 1336.39 mM⁻¹s⁻¹

Cofactor Regeneration Systems in Enzymatic Reactions

The reduction of phenylpyruvic acid by lactate dehydrogenase is dependent on the cofactor NADH, which is oxidized to NAD+ during the reaction. For isolated enzyme systems to be economically feasible, the expensive NADH cofactor must be efficiently regenerated and recycled. This is typically achieved by coupling the primary reaction with a secondary, "sacrificial" reaction catalyzed by a dehydrogenase.

One of the most common and effective regeneration systems employs formate (B1220265) dehydrogenase (FDH). FDH catalyzes the oxidation of formate to carbon dioxide while reducing NAD+ to NADH. This system was successfully used for the enzymatic production of D-3-phenyllactic acid. rsc.org By combining D-LDH from Pediococcus pentosaceus with FDH from Ogataea parapolymorpha, a dual-enzyme system was created that continuously supplied the required NADH. rsc.org This coupled system achieved a significantly higher product concentration (5.5 mM D-PLA) compared to the single-enzyme reaction without regeneration. rsc.org

Another widely used enzyme for NADH regeneration is glucose dehydrogenase (GDH), which oxidizes glucose. This approach is often favored in whole-cell systems but can also be applied in vitro. The co-expression of GDH from Exiguobacterium sibiricum alongside D-LDH in E. coli created an efficient internal regeneration system for D-phenyllactic acid production. Similarly, a study producing L-PLA coupled L-lactate dehydrogenase with glucose dehydrogenase to maintain the intracellular redox balance. nih.gov

Comparison of Stereoselectivity and Productivity Across Biocatalytic Systems

The efficiency of biocatalytic methods for producing optically pure phenyllactic acid (PLA) is evaluated based on key performance indicators such as stereoselectivity (enantiomeric excess, ee) and productivity, which can be measured by yield, product titer, and space-time yield (STY). Different biocatalytic systems, including isolated enzymes and whole-cell catalysts, exhibit a wide range of effectiveness in the asymmetric reduction of phenylpyruvic acid (PPA) to (S)-3-phenyllactate or its D-enantiomer.

A significant advancement in the in vitro synthesis of L-phenyllactic acid ((S)-PLA) involves a dual-enzyme system coupling a lactate dehydrogenase (LDH) with a glucose dehydrogenase (GDH) for cofactor (NADH) regeneration. nih.govresearchgate.net In one such system, an engineered L-lactate dehydrogenase, L-LcLDH1Q88A/I229A, was paired with a glucose dehydrogenase variant, LsGDHD255C. nih.gov This optimized biocatalytic cascade successfully converted 400 mM of phenylpyruvic acid using a fed-batch process. The system achieved a high yield of 90.0% and exceptional stereoselectivity, producing L-PLA with an enantiomeric excess greater than 99.9% (eep). nih.gov The productivity of this cell-free system was also notable, with a space-time yield of 10 g/L/h. nih.gov The catalytic efficiency of the engineered L-LDH (L-LcLDH1Q88A/I229A) was determined to be 94.3 mM−1 s−1. nih.gov

Whole-cell biocatalysis offers an alternative approach, leveraging the cellular machinery for both catalysis and cofactor regeneration. For the production of D-phenyllactic acid, an engineered E. coli strain co-expressing a novel D-lactate dehydrogenase (LrLDH) from Lactobacillus rossiae and a glucose dehydrogenase (EsGDH) has demonstrated high productivity. nih.gov This whole-cell system was capable of completely converting 50 g/L of sodium phenylpyruvate into D-PLA. nih.gov The stereoselectivity was excellent, with an enantiomeric excess greater than 99.5%. nih.gov This system achieved one of the highest reported space-time yields for PLA production, reaching 262.8 g L−1 day−1. nih.gov

Protein engineering has also been applied to enhance the performance of specific enzymes. A phenylpyruvate reductase (PPR) from Lactobacillus plantarum (LpPPR) was modified through site-directed and saturation mutagenesis. nih.gov The resulting double-site variant, LpPPRR53Q/A79V, exhibited a 3.0-fold increase in specific activity and a 13.2-fold improvement in catalytic efficiency (kcat/Km) compared to the wild-type enzyme, reaching 169.8 mM−1 s−1. nih.gov When used in a whole-cell format, this engineered catalyst achieved an 85.3% yield in the asymmetric reduction of PPA to D-PLA. nih.gov

Interactive Data Table: Comparison of Biocatalytic Systems for Phenyllactic Acid (PLA) Production

Biocatalytic SystemEnzyme(s)SubstrateProductStereoselectivity (ee%)Yield/ConversionTiterProductivity (STY)Ref
Dual-Enzyme (in vitro) L-LcLDH1Q88A/I229A & LsGDHD255CPhenylpyruvic AcidL-PLA>99.9%90.0%359.8 mM10 g/L/h nih.gov
Engineered E. coli (whole-cell) LrLDH & EsGDHSodium PhenylpyruvateD-PLA>99.5%100%50 g/L262.8 g/L/day nih.gov
Engineered E. coli (whole-cell) LpPPRR53Q/A79VPhenylpyruvic AcidD-PLAN/A85.3%N/AN/A nih.gov

Chemical Synthesis Approaches for S 3 Phenyllactate and Analogues

Enantioselective Chemical Synthesis Routes

Enantioselective synthesis, also known as asymmetric synthesis, aims to produce a specific stereoisomer of a chiral product. While biocatalytic methods using enzymes or whole cells are common for producing (S)-3-phenyllactate, purely chemical routes have also been developed, often employing chiral catalysts.

Organocatalysis has emerged as a powerful tool for enantioselective synthesis. One such approach involves the use of a designed chiral thiourea-iminophosphorane catalyst. This catalyst facilitates an enantioselective acyl-transfer/protonation of α-acyloxy-β-ketosulfides to produce α-acyloxythioesters, which are precursors to aryllactic acid derivatives like (S)-3-phenyllactate. This method provides the desired products in good yields and with high enantioselectivities.

Another strategy is the chemo-, regio-, and stereoselective glycolate aldol reaction. This reaction utilizes a chiral iminophosphorane catalyst derived from L-cyclohexylglycine to react sulfur-substituted enediolates with aldehydes, yielding optically active aryllactic acid derivatives. These organocatalytic methods represent a significant advancement in producing enantioenriched compounds without relying on biological systems.

Below is a summary of representative enantioselective chemical synthesis strategies.

Method Catalyst Type Precursors Key Transformation Outcome
OrganocatalysisChiral thiourea-iminophosphoraneα-acyloxy-β-ketosulfidesEnantioselective acyl-transfer/protonationEnantioenriched α-acyloxythioesters (precursors to (S)-3-phenyllactate)
OrganocatalysisChiral iminophosphorane (from L-cyclohexylglycine)Sulfur-substituted enediolates, AldehydesGlycolate aldol reactionOptically active aryllactic acid derivatives

Strategies for Chiral Resolution of Racemic Mixtures

Traditional chemical synthesis of 3-phenyllactic acid often results in a racemic mixture, which is an equal mixture of the (S)- and (R)-enantiomers. Since only one enantiomer is typically desired, a resolution process is necessary to separate them. This approach has the inherent disadvantage of discarding at least 50% of the starting material unless the unwanted enantiomer can be racemized and recycled.

Diastereomeric Salt Crystallization

The most common method for resolving a racemic carboxylic acid like 3-phenyllactic acid is through the formation of diastereomeric salts. This process involves reacting the racemic mixture with a single enantiomer of a chiral base (a resolving agent). The reaction produces a pair of diastereomeric salts (e.g., (R)-acid-(R)-base and (S)-acid-(R)-base).

Unlike enantiomers, diastereomers have different physical properties, such as solubility. This difference allows for their separation by fractional crystallization. Once the desired diastereomeric salt is isolated, the pure enantiomer of the acid can be recovered by treatment with a strong acid, which also allows for the recovery of the chiral resolving agent.

Chromatographic Resolution

Chromatographic techniques are also employed for the separation of 3-phenyllactic acid enantiomers.

Chiral Ligand Exchange Countercurrent Chromatography: This method has been successfully used for the baseline enantioseparation of racemic 3-phenyllactic acid. The process involves a two-phase solvent system where a chiral ligand (e.g., N-n-dodecyl-l-hydroxyproline) is added to the organic phase and a metal ion (e.g., cupric acetate) is added to the aqueous phase. This technique can yield enantiomeric purities reaching 99.0%.

Capillary Electrophoresis: Using a chiral selector, such as hydroxypropyl-beta-cyclodextrin, baseline separation of 3-phenyllactic acid enantiomers can be achieved through capillary zone electrophoresis. The separation is optimized by controlling factors like buffer pH, voltage, and temperature.

The table below outlines common chiral resolution strategies.

Resolution Strategy Principle Key Reagents/Selectors Separation Method
Diastereomeric Salt FormationConversion of enantiomers into diastereomers with different physical properties.Chiral amine bases (e.g., (R)-1-phenylethylamine)Fractional Crystallization
Chiral Ligand Exchange Countercurrent ChromatographyDifferential partitioning of enantiomers between two liquid phases containing a chiral selector.N-n-dodecyl-l-hydroxyproline, Cupric acetateChromatography
Capillary ElectrophoresisDifferential migration of enantiomers in an electric field in the presence of a chiral selector.Hydroxypropyl-beta-cyclodextrinElectrophoresis

Challenges and Efficiency Considerations in Chemical Synthesis

The chemical synthesis of enantiomerically pure (S)-3-phenyllactate is accompanied by several challenges that affect its efficiency, cost, and environmental impact.

Furthermore, chemical synthesis can involve harsh reaction conditions, toxic reagents, and significant energy consumption. These factors contribute to a higher environmental impact compared to alternative methods like biocatalysis. The "E-factor," which measures the mass of waste generated per mass of product, is often higher in multi-step chemical syntheses common in the fine chemical and pharmaceutical industries.

Challenge Area Specific Issues Impact on Efficiency
Stereoselectivity Formation of racemic mixtures in non-asymmetric synthesis.Reduced theoretical maximum yield to 50%; requires additional costly and complex resolution steps.
Environmental Impact Use of harsh conditions, toxic reagents, and high energy consumption.Generates more waste (higher E-factor); raises sustainability and safety concerns.
Catalyst Performance & Cost Need for high enantioselectivity and yield; catalysts can be expensive and difficult to scale up.High catalyst cost can make the process economically unviable; scalability issues can prevent industrial application.
Purification Separation of the desired product from byproducts, unreacted starting materials, and catalyst residues.Adds downstream processing steps, increasing time, cost, and potential for product loss.

Biological Activities and Mechanistic Investigations of 3 Phenyllactate and Its Enantiomers

Antimicrobial Properties and Mechanisms of Action

3-Phenyllactic acid (PLA), the conjugate acid of sodium (S)-3-phenyllactate, is recognized for its broad-spectrum antimicrobial activity against a variety of bacteria and fungi. researchgate.netresearchgate.net This organic acid is a natural compound produced by various microorganisms, including lactic acid bacteria (LAB). researchgate.net Its effectiveness as an antimicrobial agent has led to significant interest in its potential applications, particularly in food preservation. researchgate.netfrontiersin.org The antimicrobial action of PLA is influenced by factors such as pH, with its inhibitory effects being more pronounced in acidic environments. researchgate.netnih.gov

This compound, through its active form, 3-phenyllactic acid, demonstrates effective inhibitory action against a wide range of both Gram-positive and Gram-negative bacteria. researchgate.netfrontiersin.org Its efficacy has been documented against numerous pathogenic and food-spoilage bacteria.

Research has identified its activity against Gram-positive bacteria such as Listeria monocytogenes, Staphylococcus aureus, Bacillus cereus, and Enterococcus faecalis. frontiersin.org It is also effective against Gram-negative bacteria, including Escherichia coli, Salmonella enterica, Shigella flexneri, Klebsiella pneumoniae, Vibrio parahaemolyticus, and Pseudomonas aeruginosa. frontiersin.orgnih.gov In a specific study, the minimum inhibitory concentration (MIC) of PLA against Klebsiella pneumoniae was determined to be 2.5 mg/mL. nih.gov

Table 1: Documented Antibacterial Activity of 3-Phenyllactic Acid

Bacterial SpeciesGram StainObserved EffectSource
Listeria monocytogenesPositiveInhibition frontiersin.org
Staphylococcus aureusPositiveInhibition frontiersin.orgsemanticscholar.org
Enterococcus faecalisPositiveInhibition frontiersin.org
Bacillus cereusPositiveInhibition frontiersin.org
Escherichia coliNegativeInhibition frontiersin.orgsemanticscholar.org
Salmonella entericaNegativeInhibition frontiersin.org
Klebsiella pneumoniaeNegativeInhibition (MIC: 2.5 mg/mL) nih.gov
Pseudomonas aeruginosaNegativeInhibition frontiersin.org
Enterobacter cloacaeNegativeInhibition frontiersin.org

The antimicrobial spectrum of 3-phenyllactic acid extends to significant antifungal activity against a variety of pathogenic and spoilage fungi. researchgate.netfrontiersin.org This includes efficacy against molds commonly found in bakery products, such as species of Aspergillus, Penicillium, and Fusarium. nih.gov

A detailed study evaluated the antifungal properties of PLA against 23 fungal strains isolated from bakery items. The results showed that for all strains tested, the concentration required to inhibit 90% of growth (MIC90) ranged from 3.75 to 7.5 mg/mL. nih.gov Furthermore, PLA demonstrated fungicidal activity against 19 of these strains at concentrations of 10 mg/mL or less. nih.gov Its activity is also documented against yeast species such as Candida and Rhodotorula. frontiersin.org Research on clinical isolates of fluconazole-resistant Candida albicans established a MIC of 7.5 mg/mL. nih.gov

Table 2: Documented Antifungal Activity of 3-Phenyllactic Acid

Fungal Genus/SpeciesObserved EffectSource
Aspergillus spp.Growth Inhibition, Fungicidal Activity nih.gov
Penicillium spp.Growth Inhibition, Fungicidal Activity nih.gov
Fusarium spp.Growth Inhibition, Fungicidal Activity nih.gov
Candida albicans (Fluconazole-Resistant)Inhibition (MIC: 7.5 mg/mL) nih.gov
Rhodotorula spp.Inhibition frontiersin.org

The antimicrobial activity of 3-phenyllactic acid is attributed to a multifaceted mechanism of action that targets critical cellular structures and molecules. frontiersin.org A primary mechanism is the disruption of the cell membrane's integrity. frontiersin.orgnih.gov Studies on Klebsiella pneumoniae using scanning electron microscopy revealed that PLA causes disruption of the cellular ultrastructure. nih.gov Further analysis confirmed that PLA disrupts the integrity of the cell wall, leading to the leakage of intracellular components like alkaline phosphatase. nih.gov Similarly, against Enterobacter cloacae, PLA was found to cause cell membrane damage and subsequent leakage of internal contents. researchgate.net

In addition to membrane damage, PLA has been shown to interact with and damage genetic material. frontiersin.orgnih.gov Fluorescence spectroscopy and agarose (B213101) gel electrophoresis experiments demonstrated that PLA binds to the genomic DNA of K. pneumoniae and initiates its degradation. nih.gov This dual-action approach of disrupting the cell membrane and intercalating with DNA contributes to its potent antibacterial effects. frontiersin.org

3-Phenyllactic acid has demonstrated significant efficacy in inhibiting the formation of and eradicating established microbial biofilms. frontiersin.orgnih.gov Biofilms are structured communities of microorganisms that are notoriously resistant to antimicrobial agents.

PLA has shown potent anti-biofilm activity against fluconazole-resistant Candida albicans, where it not only reduced the biomass and metabolic activity of the biofilm but also impaired its initial formation. nih.gov It was also effective in eradicating pre-formed C. albicans biofilms. nih.gov In the context of bacterial biofilms, PLA inhibited the formation of biofilms by Klebsiella pneumoniae and Enterococcus faecalis. frontiersin.orgnih.gov Against the periodontal pathogen Aggregatibacter actinomycetemcomitans, PLA was found to significantly decrease biofilm formation. nih.gov

Beyond disrupting the biofilm structure, PLA can modulate the expression of genes related to virulence. In A. actinomycetemcomitans, it suppressed the transcription of genes such as pgA, ltxA, and cdtB, which are responsible for biofilm matrix polysaccharides and exotoxins. nih.gov In C. albicans, PLA treatment led to altered expression of genes critical for biofilm integrity, including ERG11, ALS3, and HWP1. nih.gov

The antimicrobial efficacy of 3-phenyllactic acid can be enhanced when used in combination with other agents, a phenomenon known as synergy. researchgate.netmdpi.com This approach can lead to a greater antimicrobial effect than the sum of the individual agents.

One notable example is the synergistic antibiofilm effect observed when PLA is combined with ultrasound. This combination significantly inactivated Staphylococcus aureus and Salmonella enteritidis biofilms by severely damaging the cell membrane integrity and causing leakage of intracellular ATP. mdpi.com The ultrasound is believed to enhance the bactericidal effect of PLA by increasing the permeability of the bacterial cells. mdpi.com

PLA also exhibits synergistic antibacterial activity when combined with nisin, a bacteriocin (B1578144) produced by lactic acid bacteria. This combination has shown excellent activity against foodborne pathogens. researchgate.net Additionally, the combined effects of PLA with other organic acids, such as lactic acid and acetic acid, have been investigated to enhance its antifungal properties. nih.gov

Immunomodulatory and Anti-Inflammatory Potential

Emerging research suggests that 3-phenyllactic acid may possess immunomodulatory properties. Studies have reported that D-phenyllactic acid, one of the chiral isomers of PLA, is involved in the regulation of immune functions. researchgate.net This regulation is believed to occur through the activation of the hydroxycarboxylic acid receptor 3 (HCA3). researchgate.net The activation of HCA3 by microbial metabolites is a known mechanism for communication between the host and its microbiota, influencing immune responses. While the antimicrobial properties of PLA are well-documented, its potential to modulate the host's immune and inflammatory responses represents a developing area of scientific inquiry.

Modulation of Immune Responses and Pro-inflammatory Cytokines

(S)-3-phenyllactate, and its acid form 3-phenyllactic acid (PLA), exhibit significant immunomodulatory properties, primarily characterized by an anti-inflammatory profile. Research indicates that both D- and L-isomers of PLA can counteract the production of key pro-inflammatory cytokines in Peripheral Blood Mononuclear Cells (PBMCs) when stimulated by inflammatory agents like lipopolysaccharide (LPS) or palmitate. frontiersin.org

A primary mechanism for this anti-inflammatory activity is the downregulation of critical signaling pathways. Studies have shown that PLA significantly reduces the expression of Toll-like receptor 4 (TLR4) and the transcription factor Nuclear Factor-kappa B (NF-κB), both of which are central to initiating inflammatory responses. frontiersin.orgnih.gov This inhibition leads to a decreased output of cytokines such as Interferon-gamma (IFN-γ), Interleukin-1 beta (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α). frontiersin.orgnih.gov Concurrently, PLA has been observed to stimulate the expression of the anti-inflammatory cytokine Interleukin-10 (IL-10), further contributing to a dampened inflammatory state. nih.gov

Furthermore, the D-enantiomer of 3-phenyllactic acid (D-PLA) has been identified as a specific agonist for the human and ape-specific G protein-coupled hydroxy-carboxylic acid receptor 3 (HCA3). nih.govresearchgate.net Activation of HCA3 on immune cells by D-PLA can trigger immune responses, representing a direct signaling pathway between this bacterial metabolite and the host immune system. nih.govresearchgate.net

Table 1: Summary of 3-Phenyllactic Acid's Effect on Immune Markers

Biomarker/Pathway Effect of 3-Phenyllactic Acid Cell/Model System
TNF-α Downregulation/Inhibition LPS-stimulated PBMCs; Salmonella-induced colitis model frontiersin.orgnih.gov
IL-1β Downregulation/Inhibition LPS-stimulated PBMCs; Salmonella-induced colitis model frontiersin.orgnih.gov
IL-6 Downregulation/Inhibition LPS-stimulated PBMCs frontiersin.org
IFN-γ Downregulation Salmonella-induced colitis model nih.gov
IL-10 Upregulation/Stimulation Salmonella-induced colitis model nih.gov
NF-κB Downregulation Salmonella-induced colitis model nih.gov
TLR4 Downregulation Salmonella-induced colitis model nih.gov
HCA3 Receptor Agonist (D-PLA) Human immune cells nih.govresearchgate.net

Impact on Intestinal Barrier Integrity

3-Phenyllactic acid plays a beneficial role in maintaining and enhancing intestinal barrier integrity, primarily through its influence on the gut microbiota and its anti-inflammatory properties. In studies using mouse models of Salmonella Typhimurium-induced colitis, administration of PLA was shown to alleviate colonic tissue damage, prevent colon shortening, and reduce spleen enlargement. frontiersin.orgnih.gov

The protective effects of PLA on the gut barrier are closely linked to its ability to modulate the composition of the intestinal microbiota. Research has demonstrated that PLA can increase the abundance of beneficial bacteria, such as Lactobacillus, Butyricicoccus, and Roseburia, while concurrently reducing the populations of pathogenic bacteria like Salmonella and Alloprevotella. frontiersin.orgnih.gov This shift in the microbial landscape contributes to a healthier gut environment.

Furthermore, PLA administration has been shown to significantly increase the concentration of short-chain fatty acids (SCFAs) in the colon, particularly propionic acid and butyric acid. frontiersin.orgnih.gov SCFAs are crucial metabolites for maintaining the health of colonocytes and strengthening the intestinal barrier. The anti-inflammatory mechanisms of PLA, including the downregulation of the NF-κB and TLR4 signaling pathways, also contribute to preserving barrier function by reducing mucosal inflammation. frontiersin.org In aging mice, PLA administration has been directly linked to enhanced gut integrity. nih.gov Some studies also suggest that PLA's intestinal effects may be mediated through the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ) in intestinal epithelial cells. jst.go.jp

Table 2: Effects of 3-Phenyllactic Acid on Markers of Intestinal Health

Parameter Effect of 3-Phenyllactic Acid Study Model
Colonic Tissue Damage Alleviation Salmonella-induced colitis in mice frontiersin.org
Gut Microbiota Increased Lactobacillus, Butyricicoccus; Reduced Salmonella Salmonella-induced colitis in mice frontiersin.orgnih.gov
Short-Chain Fatty Acids (SCFAs) Increased colonic propionic and butyric acid Salmonella-induced colitis in mice frontiersin.orgnih.gov
Inflammatory Pathways Downregulation of NF-κB and TLR4 Salmonella-induced colitis in mice frontiersin.org
Gut Integrity Enhancement Aging mice nih.gov

Plant Growth Regulation and Phytohormone Interaction Studies

In the context of botany, 3-phenyllactic acid (PLA) functions as a plant growth regulator with distinct auxin-like activities. nih.govjst.go.jp Research on Arabidopsis has shown that the application of PLA inhibits the elongation of the primary root while simultaneously increasing the density of lateral roots. nih.govnih.gov This pattern of root development is characteristic of auxin activity.

The mechanism behind PLA's influence on plant growth is not direct. Studies have indicated that PLA itself is not a ligand for auxin receptors. nih.govnih.gov Instead, its biological activity is a result of its metabolic conversion within the plant. Using stable isotope-labeled PLA, researchers have demonstrated that both adzuki and Arabidopsis plants convert exogenously applied PLA into phenylacetic acid (PAA). nih.govnih.gov PAA is a known, naturally occurring auxin in plants. nih.gov

Therefore, PLA exerts its effects by serving as a precursor to an endogenous phytohormone. By being converted to PAA, it effectively increases the plant's internal auxin levels, which in turn promotes auxin signaling pathways to regulate root growth. nih.gov This indirect mode of action explains its observed auxin-like effects, such as the induction of the IAA19 promoter, which is responsive to auxin. nih.govjst.go.jp Both the L- and D-forms of PLA have been found to possess similar root-promoting activity. researchgate.net

Table 3: Plant Growth Regulatory Effects of 3-Phenyllactic Acid

Plant Response Effect of 3-Phenyllactic Acid Plant Model Mechanism
Primary Root Elongation Inhibition Arabidopsis nih.govnih.gov Conversion to Phenylacetic Acid (PAA), an endogenous auxin nih.gov
Lateral Root Density Increase Arabidopsis nih.govnih.gov Conversion to Phenylacetic Acid (PAA), an endogenous auxin nih.gov
Adventitious Root Growth Promotion Adzuki cuttings nih.gov Conversion to Phenylacetic Acid (PAA), an endogenous auxin nih.gov
Auxin Signaling Promotion Arabidopsis nih.gov Indirectly promotes auxin signaling via conversion to PAA nih.gov

Other Cell-Based Mechanistic Research (e.g., Cell Migration, Invasion Studies)

Beyond its immunomodulatory and growth-regulating roles, 3-phenyllactic acid has been investigated for its effects on other cellular processes, notably cell migration and invasion, particularly in the context of cancer.

In a study involving cervical cancer cell lines (SiHa, HeLa, and C-33A), PLA was found to significantly promote both cell migration and invasion in vitro. nih.govnih.gov This pro-metastatic effect was linked to the upregulation of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for the degradation of the extracellular matrix, which facilitates cell movement. nih.govnih.gov

Further mechanistic investigation revealed that PLA's ability to induce MMP-9 expression and enhance cell motility is mediated through the activation of the IκB kinase (IKK)/NF-κB signaling pathway. nih.govnih.gov This finding is particularly noteworthy as it demonstrates a pro-inflammatory and pro-invasive role for PLA in this specific cellular context, contrasting with the anti-inflammatory effects observed in immune cells. The study concluded that PLA could act as a risk factor for triggering cervical cancer cell motility, regardless of the Human Papillomavirus (HPV) status of the cells. nih.govnih.gov

This pro-invasive activity is distinct from the effects of the related compound, sodium phenylacetate, which has been shown to inhibit the growth and invasive properties of other cancer cell types, such as ovarian and breast cancer cells. nih.gov

Table 4: Mechanistic Effects of 3-Phenyllactic Acid on Cancer Cell Motility

Cellular Process Effect of 3-Phenyllactic Acid Cell Line(s) Key Mediators
Cell Migration Promotion SiHa, HeLa, C-33A (Cervical Cancer) nih.govnih.gov MMP-9, IKK/NF-κB Pathway nih.govnih.gov
Cell Invasion Promotion SiHa, HeLa, C-33A (Cervical Cancer) nih.govnih.gov MMP-9, IKK/NF-κB Pathway nih.govnih.gov
MMP-9 Expression Upregulation SiHa, HeLa, C-33A (Cervical Cancer) nih.govnih.gov IKK/NF-κB Pathway nih.govnih.gov
NF-κB Signaling Activation SiHa, HeLa, C-33A (Cervical Cancer) nih.govnih.gov IKK phosphorylation nih.gov

Advanced Applications and Derivatives of S 3 Phenyllactate in Research

Utilization as a Chiral Precursor in Pharmaceutical and Fine Chemical Synthesis

The chirality of (S)-3-phenyllactate is a critical feature that makes it a highly sought-after intermediate in the stereoselective synthesis of pharmaceuticals and fine chemicals. In the pharmaceutical industry, producing enantiomerically pure drugs is vital for ensuring efficacy and minimizing potential side effects. (S)-3-phenyllactate serves as a chiral building block, providing a specific stereocenter that is incorporated into the final structure of more complex active pharmaceutical ingredients (APIs).

Biocatalysis has emerged as a sustainable and efficient method for producing chiral intermediates like (S)-3-phenyllactate and its derivatives. Enzymes and microorganisms are utilized for their high chemo-, regio-, and enantioselectivity in chemical transformations. This approach offers significant advantages over traditional chemical synthesis, including milder reaction conditions and reduced environmental impact. The high selectivity of biocatalytic processes can achieve enantioselectivities exceeding 99%, which is crucial for pharmaceutical applications and reduces the need for extensive purification steps.

The versatility of (S)-3-phenyllactate as a precursor is demonstrated in its use for synthesizing a range of bioactive compounds and their intermediates, including antiviral agents, antihypertensive drugs, and anticancer drugs.

Table 1: Examples of Chiral Drugs and Intermediates Synthesized Using Chiral Precursors

Drug/Intermediate Class Importance of Chirality Synthesis Approach
Antihypertensive Agents Specific enantiomers are required for therapeutic activity. Biocatalytic processes are used to create chiral intermediates.
Antiviral Agents Enantiomeric purity is critical for efficacy and safety. Utilizes chiral building blocks for stereoselective synthesis.
Anticancer Drugs The specific 3D structure is essential for targeting cancer cells. Employs chiral precursors like the C-13 paclitaxel (B517696) side-chain.

Integration into Biocompatible Polymer Development (e.g., Poly(phenyllactide))

(S)-3-Phenyllactic acid is a key monomer for the synthesis of poly(phenyllactide) (PPLA), a biocompatible and biodegradable polymer with potential applications in the biomedical field. PPLA belongs to the family of aliphatic polyesters, which are well-regarded for their biocompatibility as they contain structural groups similar to natural extracellular components. The synthesis of high molecular weight PPLA typically involves the ring-opening polymerization (ROP) of phenyllactide, the cyclic dimer of phenyllactic acid.

The properties of PPLA can be tailored based on its molecular weight and crystallinity. For instance, high molecular weight PPLA is suitable for applications requiring good thermomechanical properties, such as packaging. The resulting polymers from the polymerization of L-phenyllactic acid are often amorphous and have a glass transition temperature of around 50°C.

Compared to the more common poly(lactic acid) (PLA), poly(phenyllactide) exhibits different degradation kinetics. Studies have shown that PPLA degrades at a significantly slower rate than racemic polylactide, which could be advantageous for applications requiring long-term stability, such as controlled drug delivery systems or medical implants. The development of such biocompatible polymers is crucial for creating materials that can be used in the body without causing adverse reactions and can degrade into non-toxic byproducts.

Table 2: Comparison of Biocompatible Polyesters

Polymer Monomer Key Properties Common Applications
Poly(phenyllactide) (PPLA) Phenyllactic Acid Biocompatible, biodegradable, slower degradation rate than PLA. Drug delivery, medical implants.
Poly(lactic acid) (PLA) Lactic Acid Biocompatible, biodegradable, derived from renewable resources. Packaging, tissue engineering, 3D printing.
Poly(lactic-co-glycolic acid) (PLGA) Lactic Acid & Glycolic Acid Biodegradable with versatile drug release profiles. Controlled drug release systems.

Conjugate Formation and Prodrug Research

Prodrug design is a strategic approach used in pharmaceutical development to overcome limitations of drug candidates, such as poor solubility, instability, or lack of site-specific delivery. This strategy involves chemically modifying a drug to form an inactive or less active compound (the prodrug) that is converted into the active drug within the body. One common method is the conjugation of a drug molecule to a carrier, such as a polymer or a lipophilic moiety.

The structure of (S)-3-phenyllactate, with its hydroxyl and carboxylic acid functional groups, makes it a suitable candidate for conjugation. These groups can be functionalized to link the molecule to other drugs or carrier molecules. While direct research on (S)-3-phenyllactate as a primary component in prodrugs is an emerging area, the principles of polymer-drug conjugates are well-established. For example, drugs can be conjugated to biocompatible polymers like polyethylene (B3416737) glycol (PEG) or poly(lactic acid) (PLA) to enhance their pharmacokinetic properties.

The goal of such conjugation is often to create a long-acting drug delivery system. By attaching a drug to a larger molecule or incorporating it into a polymer backbone, its release can be slowed, extending its duration of action and potentially reducing dosing frequency. This approach has been successfully applied to various drugs, demonstrating improved efficacy and patient compliance.

Use in Labeled Compound Synthesis for Biochemical Studies

Stable isotope labeling is a powerful technique used to trace the metabolic fate of compounds in biological systems. By replacing certain atoms in a molecule with their heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, or ²H), researchers can track the molecule and its metabolites through complex biochemical pathways using techniques like mass spectrometry.

(S)-3-Phenyllactate is a metabolite of the amino acid phenylalanine. Isotopic labeling studies are crucial for understanding the biosynthesis and catabolism of phenylalanine and its derivatives. In these studies, organisms or cell cultures are supplied with isotopically labeled phenylalanine. The label is then incorporated into downstream metabolites, including phenyllactate.

This methodology allows researchers to:

Identify metabolic by-products: Tracing the flow of labeled carbons from glucose and amino acids helps identify and verify the sources of secreted by-products in cell cultures.

Elucidate reaction networks: By observing which molecules become labeled, scientists can map out metabolic pathways and understand how different pathways are interconnected.

Quantify metabolic activity: The rate of incorporation of the isotope provides information about the flux through a particular metabolic pathway.

For example, studies have used ¹³C-labeled phenylalanine to track its conversion to phenyllactate in Chinese Hamster Ovary (CHO) cell cultures, helping to identify sources of metabolic waste products. Similarly, ¹⁵N-labeled phenylalanine has been used to study its transamination, revealing that pyruvic acid acts as an amino group acceptor in the formation of phenyllactate in certain bacteria.

Structural Modification and Analogue Design for Functional Enhancement

Modifying the chemical structure of a natural compound like (S)-3-phenyllactic acid is a common strategy to enhance its biological activity or to create new functionalities. This involves the synthesis of analogues, which are molecules with a similar structure to the parent compound but with specific alterations.

The functional groups of 3-phenyllactic acid—the hydroxyl group, carboxylic acid, and the phenyl ring—are all targets for chemical modification. For instance, the carboxylic acid can be converted to an ester or an amide, while the hydroxyl group can be acetylated. The phenyl ring can also be substituted to explore structure-activity relationships.

The goals of such modifications can include:

Improving antimicrobial or antifungal activity: 3-Phenyllactic acid itself has known antifungal properties. Creating analogues could lead to compounds with a broader spectrum of activity or increased potency.

Enhancing therapeutic potential: By altering the structure, researchers can modulate how the molecule interacts with biological targets, potentially leading to new therapeutic applications.

Investigating biological mechanisms: Synthesizing a series of analogues allows scientists to determine which parts of the molecule are essential for its biological effects.

For example, research has been conducted on creating derivatives such as O-Acetyl-3-phenyllactic acid to explore different chemical properties and biological effects. The design and synthesis of such analogues are a cornerstone of medicinal chemistry and drug discovery.

Emerging Research Frontiers and Methodological Innovations

Integrated Omics Approaches (e.g., Metabolomics, Macrogenomics) in Phenyllactate Research

Integrated "omics" approaches are providing a holistic view of the biological systems where phenyllactic acid (PLA) is present and active. By combining data from different molecular levels, researchers can uncover complex interactions and regulatory networks.

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has been instrumental in identifying and quantifying phenyllactic acid in various biological contexts. For instance, metabolomic profiling has revealed PLA as a significant metabolite produced by lactic acid bacteria (LAB) in fermented foods. nih.govresearchgate.net These studies have correlated the presence of specific LAB strains with the concentration of PLA, suggesting its role in the sensory and preservative qualities of these foods. nih.gov In clinical research, metabolomics has identified PLA in human plasma and urine, where its levels can be indicative of particular metabolic states or diseases.

Macrogenomics, which involves the study of the collective genetic material of a microbial community from an environmental sample, offers insights into the functional potential of complex microbiomes. In the context of phenyllactate research, macrogenomic analysis of fermented food environments or the gut microbiome can identify the genes and metabolic pathways responsible for PLA production. ift.org By analyzing the genomes of entire microbial communities, researchers can pinpoint the specific enzymes, such as lactate (B86563) dehydrogenase, that are involved in the conversion of phenylalanine to phenyllactic acid. researchgate.net This approach is crucial for understanding how different microbial compositions can influence the production of (S)-3-phenyllactate and for selecting or engineering microbial consortia with enhanced production capabilities. For example, studies on timothy silage have shown how the addition of phenyllactic acid and lactic acid bacteria can alter the microbial community composition, leading to improved fermentation characteristics. nih.govfrontiersin.org

The integration of metabolomics and macrogenomics allows for a powerful systems biology approach. By correlating the abundance of specific microbial genes (from macrogenomics) with the concentration of phenyllactic acid (from metabolomics), a more complete picture of its biosynthesis and ecological significance can be constructed.

Table 1: Selected Metabolomics Studies Identifying Phenyllactic Acid

Biological ContextKey Findings
Fermented Foods (e.g., Kimchi, Sourdough)Presence of phenyllactic acid is correlated with specific lactic acid bacteria strains, contributing to antimicrobial properties and flavor profiles. researchgate.netnih.gov
Human Plasma and UrineLevels of phenyllactic acid can serve as biomarkers for certain metabolic conditions.
Silage FermentationAddition of phenyllactic acid influences the microbial community and fermentation quality. nih.govfrontiersin.org
Medicinal Plant ExtractsFermentation with specific LAB strains can produce phenyllactic acid with anti-biofilm properties. frontiersin.org

Novel Bioreactor Designs and Process Intensification for Biotechnological Production

The biotechnological production of enantiomerically pure (S)-3-phenyllactate is a key area of research, with a focus on improving yield, productivity, and sustainability. Novel bioreactor designs and process intensification strategies are central to achieving these goals.

Traditional batch fermentation processes for lactic acid production can be limited by factors such as substrate and product inhibition. mdpi.com To overcome these limitations, advanced bioreactor configurations are being explored. For instance, fed-batch and continuous fermentation modes can maintain optimal substrate concentrations and remove inhibitory byproducts, leading to higher cell densities and productivity. mdpi.com Membrane bioreactors (MBRs) are another promising technology, where the biocatalyst (either whole cells or enzymes) is retained within the reactor by a membrane, allowing for continuous product removal and preventing washout of the catalyst. This approach can significantly enhance the volumetric productivity of chiral organic acids.

Process intensification is a paradigm in chemical engineering that aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. biomedres.us In the context of (S)-3-phenyllactate production, this can involve several strategies:

In-situ Product Recovery (ISPR): This technique involves the continuous removal of the product from the fermentation broth as it is being formed. This alleviates product inhibition and can shift the reaction equilibrium towards product formation, leading to higher yields.

High Cell Density Fermentation: By employing techniques such as cell immobilization or perfusion systems, extremely high concentrations of the microbial biocatalyst can be achieved, leading to a dramatic increase in the production rate.

Flow Chemistry and Microreactors: Performing biocatalytic conversions in continuous flow microreactors offers advantages such as enhanced mass and heat transfer, precise control over reaction conditions, and improved safety. researchgate.net These systems can lead to higher yields and selectivities in shorter reaction times compared to conventional batch reactors.

The application of these advanced bioreactor and process intensification strategies holds significant promise for the economically viable and sustainable industrial-scale production of Sodium (S)-3-phenyllactate.

Table 2: Comparison of Bioreactor Strategies for Chiral Organic Acid Production

Bioreactor StrategyPrincipleAdvantages for (S)-3-Phenyllactate Production
Fed-Batch CultureSubstrate is added incrementally during the fermentation.Avoids substrate inhibition, allows for higher cell densities and product titers. mdpi.com
Continuous CultureFresh medium is continuously added while fermented broth is removed.High productivity, consistent product quality. mdpi.com
Membrane Bioreactor (MBR)Biocatalyst is retained by a membrane, allowing for continuous operation.High volumetric productivity, prevents catalyst washout.
In-situ Product Recovery (ISPR)Product is continuously removed from the bioreactor.Overcomes product inhibition, increases yield.
MicroreactorReactions are performed in channels with micrometer dimensions.Enhanced mass and heat transfer, precise process control, improved safety and yield. researchgate.net

Advanced Computational Modeling for Stereochemical Prediction and Enzyme Design

The stereospecificity of the enzymatic reduction of phenylpyruvic acid to (S)-3-phenyllactate is determined by the three-dimensional structure of the enzyme's active site. Advanced computational modeling techniques are becoming increasingly powerful tools for understanding and engineering this stereoselectivity.

Stereochemical Prediction: Molecular dynamics (MD) simulations can provide detailed insights into the dynamic interactions between a substrate and an enzyme at an atomic level. nih.govfao.orgresearchgate.net By simulating the binding of phenylpyruvic acid within the active site of a lactate dehydrogenase (LDH), researchers can predict the preferred orientation of the substrate that leads to the formation of the (S)-enantiomer. These simulations can reveal the key amino acid residues that are responsible for positioning the substrate for stereospecific hydride transfer from the NADH cofactor. Understanding these interactions is crucial for predicting the stereochemical outcome of a given enzyme-substrate pair.

Enzyme Design: Computational enzyme design aims to create novel enzymes with desired properties or to improve the characteristics of existing ones. nih.govcore.ac.uknih.gov For the production of (S)-3-phenyllactate, this involves redesigning enzymes to enhance their activity, stability, or, most importantly, their stereoselectivity. Structure-based computational design methods can be used to identify "hot spots" in an enzyme's sequence where mutations are likely to have a significant impact on its function. nih.gov For example, by modeling the active site of a D-lactate dehydrogenase, which would naturally produce the (R)-enantiomer, researchers can computationally identify mutations that would switch its stereopreference to produce (S)-3-phenyllactate. These in silico designs can then be experimentally validated, significantly reducing the time and effort required compared to traditional random mutagenesis approaches. frontiersin.orgnih.gov The integration of computational design with directed evolution has proven to be a particularly powerful strategy for creating highly efficient and selective biocatalysts for the synthesis of chiral molecules. nih.gov

Table 3: Computational Approaches in Enzyme Engineering for Stereoselective Synthesis

Computational MethodApplication in (S)-3-Phenyllactate SynthesisKey Outcomes
Molecular Docking Predicts the binding mode of phenylpyruvic acid in the active site of lactate dehydrogenase.Identification of key binding interactions that determine stereoselectivity.
Molecular Dynamics (MD) Simulations Simulates the dynamic behavior of the enzyme-substrate complex over time. nih.govfao.orgresearchgate.netElucidation of the mechanism of stereochemical control and the role of protein flexibility.
Quantum Mechanics/Molecular Mechanics (QM/MM) Models the chemical reaction step with high accuracy.Calculation of reaction energy barriers for the formation of (S)- and (R)-enantiomers.
Structure-Based Enzyme Redesign Identifies mutations to alter substrate specificity or stereoselectivity. nih.govnih.govCreation of engineered lactate dehydrogenases with enhanced production of (S)-3-phenyllactate. frontiersin.orgnih.gov

Q & A

Q. What methodologies are employed to isolate Sodium (S)-3-phenyllactate from natural sources, and how is enantiomeric purity validated?

this compound is isolated via solvent extraction from Phellodendron amurense var. wilsonii leaves, with a reported yield of 0.00051% dry weight. Enantiomeric purity is confirmed using chiral HPLC and optical rotation measurements ([α]D²⁵ = −26.8° in methanol), which distinguish it from the racemic mixture . Polarimetry and nuclear magnetic resonance (NMR) spectroscopy further validate stereochemical integrity.

Q. Which analytical techniques are optimal for quantifying this compound in biological matrices?

Reverse-phase liquid chromatography coupled with mass spectrometry (LC-MS) is recommended for quantification due to its sensitivity in detecting low concentrations. Nuclear magnetic resonance (1H/13C-NMR) provides structural confirmation, while UV-spectroscopy at 210–280 nm can monitor phenolic moieties . Calibration curves using synthetic standards ensure accuracy in complex samples.

Advanced Research Questions

Q. How can molecular docking studies elucidate the binding mechanism of this compound to bacterial outer membrane proteins?

Computational docking tools (e.g., AutoDock Vina) model interactions between this compound and Salmonella typhi OmpF porins. Key parameters include binding energy (e.g., −3.59 kcal/mol) and hydrogen-bond interactions with residues like Asp113 and Arg132. Molecular dynamics simulations (100 ns) validate stability, while free energy calculations (MM-PBSA) quantify affinity .

Q. What strategies enhance the aqueous stability of this compound derivatives for in vivo applications?

Derivatization via calcium salt formation (e.g., calcium bis[(S)-3-phenyllactate]) improves stability by reducing hygroscopicity. Formulation with cyclodextrins or nanoencapsulation enhances bioavailability. Stability assays under varied pH (2–9) and temperature (4–37°C) conditions, monitored via LC-MS, guide optimization .

Q. How do researchers resolve discrepancies in enantiomeric activity between (S)- and (R)-3-phenyllactate isomers?

Chiral separation via preparative HPLC isolates individual enantiomers. Comparative bioactivity assays (e.g., antimicrobial susceptibility testing) reveal stereospecific effects. For example, the (S)-isomer shows stronger binding to OmpF than the (R)-form, as demonstrated by differential scanning calorimetry (DSC) and isothermal titration calorimetry (ITC) .

Q. What computational approaches predict the pharmacokinetic profile of this compound?

In silico tools (e.g., QikProp) estimate ADMET properties:

  • LogP : −1.2 (indicates high hydrophilicity)
  • Caco-2 permeability : <10 nm/s (low intestinal absorption)
  • Half-life : 2.3 hours (suggesting frequent dosing). Molecular dynamics simulations refine these predictions by modeling serum protein binding .

Q. How can synthetic routes to this compound be optimized for scalability?

Biocatalytic synthesis using lactate dehydrogenases ensures stereoselectivity (>99% ee). Fed-batch fermentation with E. coli expressing ldhA genes improves yield. Process parameters (pH 7.0, 30°C, 150 rpm) and downstream purification via ion-exchange chromatography achieve >95% purity .

Methodological Considerations

  • Contradiction Analysis : Discrepancies in CAS registrations (e.g., racemic vs. enantiopure forms) require cross-validation using chiral analytics .
  • Experimental Design : For in vivo studies, use isotopically labeled (13C/2H) this compound to track metabolic pathways via tracer assays .

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